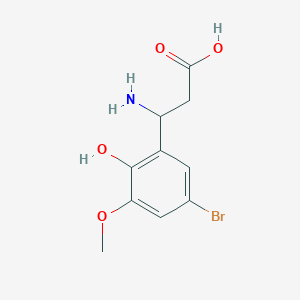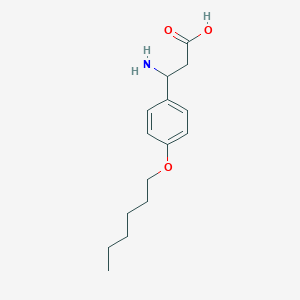
4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1)
Overview
Description
4,5,6-Triaminopyrimidin-2(1H)-one sulfate(1:1), also known as Triapine, is a small molecule drug that has shown potential in the treatment of cancer. This compound was first synthesized in the 1960s, and since then, it has been the subject of extensive research due to its unique chemical structure and promising anticancer properties.
Mechanism of Action
The mechanism of action of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and repair. By inhibiting RNR, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) disrupts the production of new DNA in cancer cells, leading to cell death. In addition, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been shown to induce oxidative stress and DNA damage, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of RNR, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) is its broad-spectrum activity against a wide range of cancer cell lines. In addition, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been found to be effective in combination with other chemotherapy drugs and radiation therapy, making it a promising candidate for combination therapy. However, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has also been found to have some limitations in lab experiments, including poor solubility and stability, as well as toxicity at high doses.
Future Directions
There are several future directions for research on 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1). One area of interest is the development of more stable and soluble formulations of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1), which would improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) treatment. Finally, there is ongoing research into the use of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) in combination with other drugs and therapies, with the goal of improving outcomes for cancer patients.
Scientific Research Applications
4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been extensively studied for its anticancer properties. It has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including ovarian, lung, breast, and prostate cancer. In addition, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been found to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(10)9-3(1)7;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYYKHTSANFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301349 | |
| Record name | 4,5,6-triaminopyrimidin-2(1h)-one sulfate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one | |
CAS RN |
78270-92-5 | |
| Record name | NSC142556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-triaminopyrimidin-2(1h)-one sulfate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



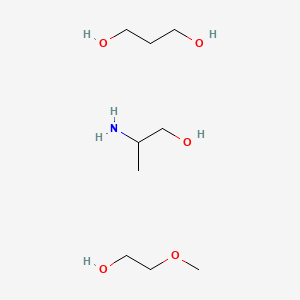
![3-Amino-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B1660455.png)
![3-Amino-3-[5-(4-bromophenyl)furan-2-yl]propanamide](/img/structure/B1660456.png)

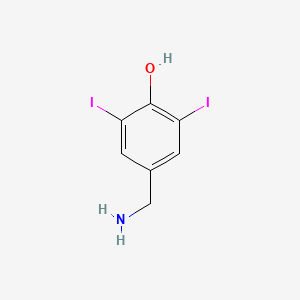
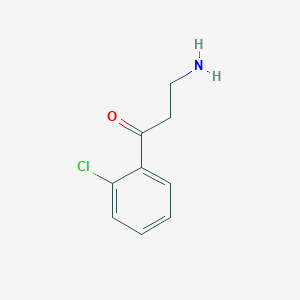
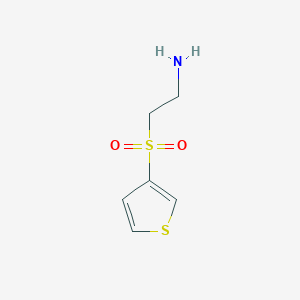



![3-Amino-3-[3-(4-methoxyphenoxy)phenyl]propanoic acid](/img/structure/B1660472.png)

